molecular formula C13H17N3O2 B2596248 2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol CAS No. 101018-69-3

2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol

Cat. No. B2596248
M. Wt: 247.298
InChI Key: NASWQTZQJWQZLD-UHFFFAOYSA-N
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Description

2-Methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol (MMMBI) is a synthetic compound that has been studied for its potential applications in scientific research and lab experiments. MMMBI is a white powder that is soluble in water and ethanol and has a molecular weight of 293.4 g/mol. It has been studied for its biochemical and physiological effects, as well as its mechanism of action. Additionally, this paper will discuss potential future directions in the use of MMMBI.

Scientific Research Applications

Glucosidase Inhibition and Antioxidant Activity

2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol derivatives are noted for their potential in inhibiting glucosidase, an enzyme relevant in the management of diabetes, and displaying significant antioxidant activities. These compounds have been synthesized through a 'onepot' nitro reductive cyclization reaction, and their structure-activity relationship indicates notable potency in these biological activities. The antioxidant properties were measured using several assays, demonstrating high scavenging activity, and the glucosidase inhibitory potential of these derivatives showed better results than standard treatments in some cases (Özil, Parlak, & Baltaş, 2018).

Anti-inflammatory and COX-2 Inhibition

Benzimidazole derivatives linked with oxadiazole and morpholine have exhibited substantial anti-inflammatory activities. These compounds were studied using the carrageenan-induced rat paw edema test, and some demonstrated excellent results, with specific compounds significantly inhibiting COX-2, an enzyme implicated in inflammation and pain pathways. A molecular docking study suggested the importance of morpholine and oxadiazole rings in this biological activity, indicating the therapeutic potential of these derivatives in inflammatory diseases (Rathore et al., 2017).

Crystal Structure Analysis

The crystal structure of a benzothiazole derivative, which is a Mannich base involving a morpholin-4-ylmethyl group, has been analyzed. The molecular structure, characterized by specific dihedral angles and a chair conformation of the morpholine ring, was stabilized by hydrogen bonds and π interactions. This structural analysis contributes to the understanding of the molecular configuration and interactions of similar compounds (Franklin et al., 2011).

properties

IUPAC Name

2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-14-11-2-3-12(17)10(13(11)15-9)8-16-4-6-18-7-5-16/h2-3,17H,4-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASWQTZQJWQZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol

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